Optical Limiting Threshold: ENB vs. EHB
ENB exhibits a significantly lower optical limiting threshold (11 mW) compared to its direct benzylidene analog EHB (16.5 mW), measured under identical continuous-wave low-power laser conditions. A lower threshold indicates superior protection against laser-induced damage [1].
| Evidence Dimension | Optical limiting threshold (OLg) |
|---|---|
| Target Compound Data | 11 mW |
| Comparator Or Baseline | EHB (Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate): 16.5 mW |
| Quantified Difference | ENB threshold is 33% lower (5.5 mW absolute reduction) |
| Conditions | CW low-power laser; compounds in solution; Z-scan and diffraction ring pattern techniques (Phys. Scr. 97, 025809, 2022) |
Why This Matters
A 33% lower optical limiting threshold directly translates to earlier engagement of the limiter, making ENB the preferred choice for protective eyewear, sensor safeguarding, and laser safety applications where response speed and sensitivity are critical.
- [1] Abdullmajed, H.A., Sultan, H.A., Al-Asadi, R.H., Hassan, Q.M.A., Ali, A.A. & Emshary, C.A. (2022) Synthesis, DFT calculations and optical nonlinear properties of two derived Schiff base compounds from ethyl-4-amino benzoate. Physica Scripta, 97(2), 025809. View Source
